molecular formula C19H16BrN3O B3038991 6-(4-bromophenyl)-4-(1-methyl-1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone CAS No. 946385-86-0

6-(4-bromophenyl)-4-(1-methyl-1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone

Cat. No. B3038991
CAS RN: 946385-86-0
M. Wt: 382.3 g/mol
InChI Key: FQZJJXGMGFMMAR-UHFFFAOYSA-N
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Description

6-(4-bromophenyl)-4-(1-methyl-1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone (6-BP-MIP) is a synthetic organic compound belonging to the class of pyridazinone derivatives. It is a heterocyclic compound composed of a pyridazinone ring system with a 4-bromophenyl substituent and a 1-methyl-1H-indol-3-yl substituent. 6-BP-MIP has a broad range of applications in scientific research and has been studied for its potential to be used as a therapeutic agent in the treatment of various diseases.

Scientific Research Applications

Cardioactive Agent Development

6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety, structurally related to the compound , plays a vital role in the development of cardio-active agents. This moiety forms the structural backbone of numerous pyridazinone derivatives either in clinical use or tested in clinical trials for their cardioactive properties. Some notable examples include imazodan, pimobendan, and levosimendan. These compounds have been synthesized and evaluated for their potential as cardioactive agents (Imran & Abida, 2016).

Synthesis and Evaluation of Inotropic Activity

Derivatives of pyridazinones, such as the compound , have been synthesized and evaluated for their positive inotropic activity. Studies have shown that certain pyridazinone derivatives exhibit potent positive inotropic effects, which are crucial in the development of cardiac stimulants (Sircar et al., 1986).

Crystal and Molecular Structures Analysis

The crystal and molecular structures of pyridazinone cardiovascular agents, including derivatives structurally similar to the compound , have been studied to understand their relationship with cardiovascular properties. This research is significant for drug design, focusing on cardiovascular applications (Prout et al., 1994).

Enantioseparation for Pharmaceutical Production

The compound 6-(4-Aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a key synthetic intermediate for the cardiotonic agent levosimendan, has been the subject of studies using chiral stationary phases in chromatography for enantioseparation. This process is essential for the pharmaceutical industry, especially in the production of cardioactive drugs (Cheng et al., 2019).

Antihypertensive and Vasodilator Activities

Pyridazinone derivatives, including compounds with structures analogous to the chemical , have been synthesized and examined for their antihypertensive and vasodilator activities. This research contributes to the development of new therapeutic agents for treating hypertension and related cardiovascular conditions (Demirayak et al., 2004).

Base Oil Improvement Applications

Pyridazinone derivatives have been synthesized and tested as antioxidants for local base oil improvement, showcasing the versatility of these compounds in applications beyond pharmacology. These heterocyclic compounds demonstrate chemical stability and multi-functional actions, including as corrosion inhibitors (Nessim, 2017).

properties

IUPAC Name

3-(4-bromophenyl)-5-(1-methylindol-3-yl)-4,5-dihydro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O/c1-23-11-16(14-4-2-3-5-18(14)23)15-10-17(21-22-19(15)24)12-6-8-13(20)9-7-12/h2-9,11,15H,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZJJXGMGFMMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3CC(=NNC3=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701142852
Record name 6-(4-Bromophenyl)-4,5-dihydro-4-(1-methyl-1H-indol-3-yl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701142852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

946385-86-0
Record name 6-(4-Bromophenyl)-4,5-dihydro-4-(1-methyl-1H-indol-3-yl)-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946385-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Bromophenyl)-4,5-dihydro-4-(1-methyl-1H-indol-3-yl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701142852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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